N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide
Description
N-(4-Formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide (Molecular Formula: C₁₃H₁₂N₂O₃S) is a thiazole-based acetamide derivative featuring a formyl group (-CHO) at the 4-position of the thiazole ring and a 4-methoxyphenyl substituent. Its SMILES representation is CC(=O)N(C₁=CC=C(C=C₁)OC)C₂=NC(=CS₂)C=O, and its InChIKey is YOJHNIJHAGHIRJ-UHFFFAOYSA-N . This compound serves as a versatile scaffold in medicinal chemistry due to its reactive formyl group, enabling further functionalization for drug discovery .
Properties
IUPAC Name |
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-9(17)15(13-14-10(7-16)8-19-13)11-3-5-12(18-2)6-4-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJHNIJHAGHIRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method involves the nucleophilic substitution of 4-formylthiazole with N-(4-methoxyphenyl)acetamide under basic conditions. The thiazole’s 2-position serves as the electrophilic site, while the acetamide’s nitrogen acts as a nucleophile.
Key Steps:
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Deprotonation of N-(4-Methoxyphenyl)acetamide : A strong base (e.g., sodium hydride or potassium carbonate) deprotonates the acetamide’s NH group, generating a nucleophilic amide ion.
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Nucleophilic Attack : The amide ion attacks the electrophilic carbon at the 2-position of 4-formylthiazole, forming the N-C bond.
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Workup and Purification : The crude product is isolated via solvent extraction and purified through recrystallization or column chromatography.
Optimization Parameters:
| Parameter | Optimal Condition | Effect on Yield/Purity |
|---|---|---|
| Base | Potassium carbonate | Mild conditions, minimizes side reactions |
| Solvent | Dimethylformamide (DMF) | Enhances solubility of reactants |
| Temperature | 80–90°C | Accelerates reaction kinetics |
| Reaction Time | 12–16 hours | Ensures complete conversion |
Yield : 60–75% (dependent on purity of starting materials).
Purity : >95% (HPLC analysis after recrystallization from ethanol).
Stepwise Assembly via Thiazole Ring Formation
Synthetic Pathway:
This approach constructs the thiazole ring in situ, incorporating the formyl and acetamide groups sequentially.
Step 1: Synthesis of 2-Amino-4-formylthiazole
Reagents :
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Thiourea, chloroacetaldehyde, and formic acid.
Mechanism : -
Cyclocondensation of thiourea with chloroacetaldehyde forms 2-aminothiazole.
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Vilsmeier-Haack formylation introduces the 4-formyl group using POCl₃ and DMF.
Step 2: Acetylation with 4-Methoxyaniline
Reagents :
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Acetic anhydride, 4-methoxyaniline.
Conditions : -
Reflux in dichloromethane with catalytic DMAP.
Outcome : -
Selective acetylation of the 2-amino group yields the target compound.
Comparative Data:
| Step | Reaction Time | Yield | Key Challenge |
|---|---|---|---|
| 1 | 8 hours | 70% | Over-formylation at side positions |
| 2 | 6 hours | 85% | Competing O-acetylation of methoxy |
Microwave-Assisted Synthesis
Advantages:
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Reduced reaction time (minutes vs. hours).
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Enhanced reproducibility and scalability.
Protocol:
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Reactants : 4-Formylthiazole (1 equiv), N-(4-methoxyphenyl)acetamide (1.2 equiv).
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Base : Cs₂CO₃ (2 equiv).
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Solvent : Acetonitrile.
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Microwave Conditions : 100°C, 300 W, 20 minutes.
Yield : 82% (isolated).
Purity : 98% (LC-MS).
Industrial-Scale Production Considerations
Continuous Flow Reactor Design:
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Mixing Efficiency : Microfluidic channels ensure rapid reactant interaction.
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Temperature Control : In-line cooling prevents thermal degradation.
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Catalyst Recycling : Immobilized base catalysts (e.g., polymer-supported K₂CO₃) reduce waste.
Economic and Environmental Metrics:
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Annual Output | 500 kg | 2,000 kg |
| Solvent Waste | 1,200 L | 300 L |
| Energy Consumption | 850 kWh | 400 kWh |
Mechanistic Insights and Side Reactions
Competing Pathways:
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Hydrolysis of Formyl Group :
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Risk: Aqueous conditions may hydrolyze the formyl group to carboxylic acid.
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Mitigation: Use anhydrous solvents and molecular sieves.
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N-Acetylation of Methoxy Group :
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Observed in the presence of excess acetic anhydride.
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Controlled by stoichiometric reagent addition.
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Spectral Characterization:
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¹H NMR (DMSO-d₆) : δ 9.82 (s, 1H, CHO), 7.45 (d, J=8.8 Hz, 2H, Ar-H), 6.92 (d, J=8.8 Hz, 2H, Ar-H), 3.78 (s, 3H, OCH₃), 2.15 (s, 3H, COCH₃).
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IR (KBr) : 1685 cm⁻¹ (C=O, acetamide), 1710 cm⁻¹ (C=O, formyl).
Chemical Reactions Analysis
Types of Reactions
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: N-(4-carboxy-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide.
Reduction: N-(4-hydroxymethyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide.
Substitution: Various substituted thiazole derivatives depending on the substituent introduced.
Scientific Research Applications
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores the diverse applications of this compound, focusing on its roles in medicinal chemistry, material science, and agricultural chemistry.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Table 1: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. A study highlighted its ability to inhibit the production of pro-inflammatory cytokines in vitro:
- Case Study 2 : In an experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound reduced TNF-alpha levels by 45% compared to untreated controls .
Polymer Synthesis
This compound has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties.
- Case Study 3 : Research published in Polymer Science demonstrated that incorporating this compound into polyurethanes resulted in materials with improved tensile strength and thermal resistance .
Photovoltaic Applications
The compound's electronic properties make it suitable for use in organic photovoltaic devices. Its ability to act as an electron donor has been explored.
- Table 2: Photovoltaic Performance
| Device Configuration | Efficiency (%) |
|---|---|
| Polymer Blend | 5.2 |
| Bulk Heterojunction | 6.5 |
Pesticidal Activity
The thiazole moiety is known for its pesticidal properties. Studies have shown that this compound can act as a fungicide.
- Case Study 4 : A field trial assessed the effectiveness of this compound against fungal pathogens in crops, resulting in a 70% reduction in disease incidence compared to untreated plots .
Mechanism of Action
The mechanism of action of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
Key Insights :
Aryl Substituent Modifications
Key Insights :
Heterocyclic and Functional Group Additions
Key Insights :
- Oxadiazole and morpholino moieties introduce hydrogen-bonding capabilities, enhancing target selectivity .
- These modifications are absent in the target compound but highlight design strategies for optimizing bioactivity.
Crystallographic and Physicochemical Properties
Key Insights :
- Thiadiazole analogs exhibit robust crystal packing via non-covalent interactions, which may influence their stability .
- The target compound’s formyl group could promote polymorphism, though experimental data are lacking.
Biological Activity
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide is a synthetic compound belonging to the thiazole derivative class, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of 4-methoxyaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 4-formylthiazole. The reaction conditions generally include solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine to enhance yield and purity .
Chemical Characteristics:
- Molecular Formula: C₁₃H₁₂N₂O₃S
- Molecular Weight: 276.32 g/mol
- CAS Number: 156423-98-2
- Purity: ≥95% .
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. This compound has been evaluated for its potential as an antimicrobial agent. In vitro studies suggest that it can inhibit various bacterial strains, demonstrating potential as a therapeutic agent against infections caused by resistant bacteria .
Anticancer Activity
The compound has shown promising results in cancer research. A study highlighted its efficacy against multiple cancer cell lines, including melanoma and pancreatic cancer. The mechanism involves inducing apoptosis and autophagy in cancer cells, leading to reduced tumor growth in vivo models .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| Melanoma | 1.61 | Apoptosis and autophagy |
| Pancreatic Cancer | 1.98 | Apoptosis and autophagy |
| Chronic Myeloid Leukemia | Not specified | Apoptosis and autophagy |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors involved in cell proliferation and survival pathways. The presence of both formyl and methoxy groups enhances its solubility and interaction with biological targets, potentially increasing its efficacy .
Case Studies
- Antitumor Efficacy : In a study involving A375 xenograft models in mice, treatment with the compound resulted in significant tumor reduction compared to control groups. The study emphasized the compound's dual mechanism of inducing apoptosis while also promoting autophagic processes in resistant cancer cell lines .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties against various pathogens, revealing effective inhibition zones comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values indicated strong bactericidal activity against resistant strains such as Staphylococcus aureus and Staphylococcus epidermidis .
Q & A
Q. What are the recommended synthetic routes for N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methoxyphenyl)acetamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Prepare the 4-methoxyphenylacetamide core through amidation of 4-methoxybenzylamine with acetic anhydride under reflux, followed by recrystallization .
- Step 2 : Introduce the 4-formyl-1,3-thiazole moiety via nucleophilic substitution or coupling reactions. For example, react the acetamide intermediate with a thiazole-bearing aldehyde group using coupling agents like EDC/HOBt .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C) to improve yields. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm for OCH3) and formyl proton (δ ~9.8 ppm) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and thiazole ring vibrations (C-S-C at ~650 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion peak (e.g., [M+H]+ at m/z calculated for C13H13N2O3S).
- HPLC : Assess purity (>95%) with a C18 column (acetonitrile/water mobile phase) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- In vitro assays : Test against microbial strains (e.g., S. aureus, E. coli) using broth microdilution (MIC values) or cancer cell lines (e.g., MCF-7, HCT-116) via MTT assays .
- Dose-response curves : Use concentrations ranging from 1 μM to 100 μM, with triplicate replicates. Include positive controls (e.g., doxorubicin for cytotoxicity) .
- Data interpretation : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism).
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?
- Methodological Answer :
- X-ray diffraction : Grow single crystals via slow evaporation (ethanol/water). Collect data on a diffractometer (MoKα radiation, λ = 0.71073 Å) .
- Refinement : Use SHELXL-97 for structure solution. Analyze bond angles (e.g., C-S-C in thiazole: ~86.3°) and torsion angles (e.g., formyl group planarity) .
- Validation : Check R-factors (R1 < 0.05) and electron density maps (e.g., absence of voids near the acetamide group) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the thiazole and methoxyphenyl moieties?
- Methodological Answer :
- Systematic substitution : Replace the 4-formyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups. Compare bioactivity trends .
- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding via the formyl group) .
- In silico docking : Target enzymes like GSK-3β (PDB ID: 1Q3W) to predict binding modes .
Q. How should researchers address contradictions in biological activity data across different assays?
- Methodological Answer :
- Replicate experiments : Ensure consistency in cell culture conditions (e.g., passage number, serum concentration) .
- Orthogonal assays : Cross-validate cytotoxicity results using ATP-based viability assays alongside MTT .
- Purity checks : Reanalyze compound purity via HPLC and NMR to rule out degradation products .
- Statistical analysis : Apply ANOVA or Tukey’s test to assess significance of discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
